2-ニトロシクロヘキサノン

概要

説明

2-Nitrocyclohexanone is a chemical compound with varied applications in organic synthesis and chemical research. It serves as an intermediate in the synthesis of other compounds and has been studied for its chemical reactions, properties, and potential in synthetic organic chemistry.

Synthesis Analysis

The synthesis of 2-nitrocyclohexanone involves various methods, including the nitration of cyclohexanone with highly concentrated nitric acid, leading to the formation of 2-nitrocyclohexanone as an intermediate in the synthesis of caprolactam and a short-lived intermediate in the large-scale production of adipic acid from cyclohexanol and concentrated nitric acid (Fischer & Weitz, 1979). Organocatalytic cascade reactions have also been developed to synthesize products from 2-nitrocyclohexanone with good yields and excellent enantioselectivities, suggesting a versatile approach to its chemical manipulation (Xuan, Chen, & Yan, 2014).

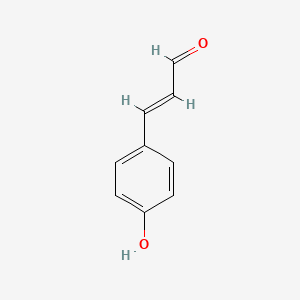

Molecular Structure Analysis

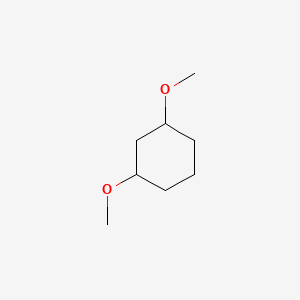

The molecular structure of 2-nitrocyclohexanone has been elucidated through various studies, including crystallography and spectroscopic analysis, which provide insight into its chemical behavior and reactivity. The structure influences its reactivity in synthetic applications, highlighting the importance of understanding its molecular framework for chemical synthesis.

Chemical Reactions and Properties

2-Nitrocyclohexanone undergoes a variety of chemical reactions, including keto-enol tautomerization, which has been extensively studied to understand its behavior in different solvents and under various conditions (Angelini et al., 2008). Its reactions with nucleophiles to form highly functionalized intermediates have been explored for the synthesis of complex organic molecules, demonstrating its utility as a versatile synthetic intermediate (Vankar, Bava, & Kumaravel, 1991).

Physical Properties Analysis

The physical properties of 2-nitrocyclohexanone, such as its solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. These properties are influenced by its molecular structure and contribute to its behavior in chemical reactions.

Chemical Properties Analysis

The chemical properties of 2-nitrocyclohexanone, including its reactivity with various chemical reagents, stability under different conditions, and catalytic behavior in synthetic applications, are central to its utility in organic chemistry. Studies have shown its application in organocatalytic reactions, providing pathways to enantioselective synthesis and demonstrating its potential in the development of new synthetic methodologies (Hoashi, Yabuta, & Takemoto, 2004).

科学的研究の応用

有機合成

2-ニトロシクロヘキサノン: は、有機合成において重要な中間体です。 ジアリールヨードニウム塩を用いた、遷移金属を使わないα-アリール化反応に用いられます . このプロセスは、さまざまな有機化合物、特にチレタミンなどの医薬品を製造するための重要な構成要素である、三級α-アリール、α-ニトロケトンを合成する上で重要です .

医薬品化学

医薬品化学において、2-ニトロシクロヘキサノンは、強力な生物活性を持つ複素環式化合物の合成における前駆体として役立ちます . 例えば、PSMA陽性がんの診断と治療に重要なPSMA放射性医薬品の合成に用いられています .

材料科学

有機合成ブロックとしての2-ニトロシクロヘキサノンは、新素材の開発に貢献しています。 その反応性により、コーティング、接着剤、その他の材料科学分野で潜在的な用途を持つポリマーや樹脂を製造することができます .

分析化学

この化合物の特性、例えば互変異性化速度は、さまざまな溶媒中で分光光度法によって研究されています。 この研究は、化学反応に対する溶媒効果の理解に役立ち、化学における分析方法の開発に不可欠です .

環境科学

2-ニトロシクロヘキサノンのさまざまな溶媒における挙動は、その環境における運命と輸送に関する洞察も提供します。 その反応性を理解することは、類似の化合物が環境でどのように振る舞うかを予測するのに役立ち、リスク評価と管理戦略を支援します .

工業用途

産業において、2-ニトロシクロヘキサノンは、より複雑な化学化合物の製造における化学中間体として使用されています。 さまざまな産業用化学品の合成におけるその役割は、化学供給網における重要性を強調しています .

Safety and Hazards

作用機序

Target of Action

It is known to participate in nucleophilic addition reactions .

Mode of Action

2-Nitrocyclohexanone interacts with its targets through nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds . It undergoes chemical transformations, such as reduction or substitution, to yield products with diverse chemical functionalities .

Result of Action

The molecular and cellular effects of 2-Nitrocyclohexanone’s action are largely dependent on the specific reactions it undergoes. By participating in nucleophilic addition reactions, it can lead to the formation of new molecules with diverse functionalities .

Action Environment

The action of 2-Nitrocyclohexanone is influenced by environmental factors such as the presence of bases and acids. For instance, in cyclohexane, the reaction is effectively catalyzed by bases and inhibited by acids . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the chemical environment.

特性

IUPAC Name |

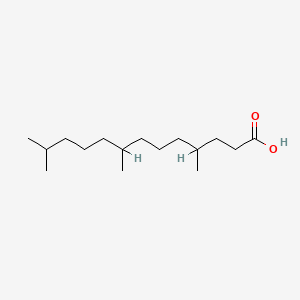

2-nitrocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNILIWUUKKNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334589 | |

| Record name | 2-Nitrocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4883-67-4 | |

| Record name | 2-Nitrocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Nitrocyclohexanone?

A1: 2-Nitrocyclohexanone has the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol.

Q2: What spectroscopic data is available for characterizing 2-Nitrocyclohexanone?

A2: Researchers commonly utilize 13C NMR spectroscopy to characterize 2-Nitrocyclohexanone. Studies have provided comprehensive assignments for the 13C NMR spectra of various alkylated 2-nitrocyclohexanones. []

Q3: How does the keto-enol tautomerism of 2-Nitrocyclohexanone behave in different solvents?

A3: The keto-enol tautomerism of 2-Nitrocyclohexanone is significantly influenced by solvent properties. While permittivity plays a role in organic solvents, ionic liquids exhibit a distinct behavior, accelerating the tautomerization rate beyond what permittivity alone would suggest. This suggests a complex interplay of solvent parameters, including polarizability, hydrogen-bond acidity, and cohesive pressure, influencing the reaction in ionic liquids. [, ]

Q4: Can you elaborate on the base-catalyzed keto-enol interconversion of 2-Nitrocyclohexanone?

A4: The base-catalyzed keto-enol interconversion of 2-Nitrocyclohexanone has been investigated computationally using various bases and solvents. Density functional theory calculations suggest that the reaction proceeds through a stepwise mechanism, contrary to previous proposals of a concerted mechanism in less polar solvents. []

Q5: What is a notable application of 2-Nitrocyclohexanone in multi-component reactions?

A5: 2-Nitrocyclohexanone participates in a one-pot, three-component reaction with triphenylphosphine and dialkyl acetylenedicarboxylates. This reaction generates stable phosphorus ylides that, upon heating, undergo an intramolecular Wittig reaction to produce dialkyl 2-(2-nitrocyclohex-1-enyl)fumarate derivatives. []

Q6: How can 2-Nitrocyclohexanone be utilized in the synthesis of bicyclic compounds?

A6: Treating 2-Nitrocyclohexanone with acrylaldehyde in the presence of tetrabutylammonium fluoride yields a bicyclic product. This product can be further oxidized to a nitro-diketone, which serves as a precursor to bicyclo[3.3.0]oct-1(5)en-2-one. []

Q7: Are there any examples of transition-metal-free arylation reactions involving 2-Nitrocyclohexanone?

A7: Yes, researchers have achieved the transition-metal-free α-arylation of 2-Nitrocyclohexanone using diaryliodonium salts. This method enables the synthesis of tertiary α-aryl, α-nitro ketones and provides a concise route to the drug tiletamine. []

Q8: How does 2-Nitrocyclohexanone behave in the presence of strong bases?

A8: Strong bases can cleave 2-Nitrocyclohexanone. [] This reaction highlights the impact of the nitro group on the molecule's reactivity.

Q9: What are the applications of 2-Nitrocyclohexanone in the synthesis of heterocyclic compounds?

A9: 2-Nitrocyclohexanone is a key starting material in synthesizing the chiral building block 1-azaspiro[4.5]decan-6-one. This synthesis involves an organocatalytic enantioselective conjugate addition to acrylaldehyde. []

Q10: How is 2-Nitrocyclohexanone used in the preparation of Caprolactam?

A10: 2-Nitrocyclohexanone is a crucial intermediate in a novel Caprolactam synthesis. The process involves converting 2-Nitrocyclohexanone to an alkyl 6-nitrohexanoate, followed by catalytic hydrogenation and cyclization. This method bypasses the use of oleum and avoids the production of large quantities of ammonium sulfate as a byproduct, offering a more sustainable approach compared to traditional methods. []

Q11: Are there any known alternative synthetic routes to 2-Nitrocyclohexanone?

A11: Yes, researchers have successfully synthesized 2-Nitrocyclohexanone through the nitration of cyclohexanone using highly concentrated nitric acid (99-100%). [, ] This method provides an alternative to using less concentrated nitric acid and highlights the impact of reaction conditions on product formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)

![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1217635.png)

![2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)

![N-(2-methylphenyl)-2-[5-[4-(4-morpholinyl)phenyl]-2-tetrazolyl]acetamide](/img/structure/B1217638.png)

![Imidazo[2,1-a]isoquinoline](/img/structure/B1217647.png)